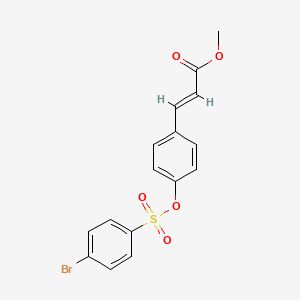
3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Octyloxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an octyloxyphenyl group, a thiophenylmethylene group, and a pyrazole-5-carbohydrazide moiety, making it a versatile molecule for research and industrial applications.
准备方法
合成路线和反应条件
3-(4-(辛氧基)苯基)-N'-(噻吩-2-亚甲基)-1H-吡唑-5-碳酰肼的合成通常涉及多步过程。第一步通常包括制备中间体化合物,例如辛氧基苯基衍生物和噻吩亚甲基衍生物。然后将这些中间体与肼衍生物进行缩合反应,以形成最终产物。 反应条件通常涉及使用乙醇或甲醇等溶剂,在回流条件下进行反应,以确保反应物完全转化 .
工业生产方法
在工业环境中,该化合物的生产可能涉及使用连续流动反应器来提高合成过程的效率和产率。 催化剂和优化反应条件的使用可以进一步提高生产过程的可扩展性,使其可用于大规模应用 .
化学反应分析
反应类型
3-(4-(辛氧基)苯基)-N'-(噻吩-2-亚甲基)-1H-吡唑-5-碳酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原衍生物。
常用试剂和条件
涉及该化合物的反应通常需要特定的试剂和条件才能有效进行。 例如,氧化反应可能需要酸性或碱性条件,而还原反应通常需要无水条件以防止副反应 .
主要生成物
这些反应生成的主要产物取决于反应类型和所用特定条件。 例如,氧化反应可能生成具有额外官能团的氧化衍生物,而还原反应可能生成化合物的更简单还原形式 .
科学研究应用
3-(4-(辛氧基)苯基)-N'-(噻吩-2-亚甲基)-1H-吡唑-5-碳酰肼在科学研究中具有广泛的应用,包括:
作用机制
3-(4-(辛氧基)苯基)-N'-(噻吩-2-亚甲基)-1H-吡唑-5-碳酰肼的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。 例如,在生物系统中,该化合物可能通过破坏其细胞膜或干扰必需的代谢途径来抑制真菌或细菌的生长 .
相似化合物的比较
类似化合物
一些与 3-(4-(辛氧基)苯基)-N'-(噻吩-2-亚甲基)-1H-吡唑-5-碳酰肼相似的化合物包括:
独特性
使 3-(4-(辛氧基)苯基)-N'-(噻吩-2-亚甲基)-1H-吡唑-5-碳酰肼区别于这些类似化合物的,是其独特的官能团组合,赋予了其独特的化学和生物特性。 这种独特性使其成为各种应用的宝贵化合物,特别是在开发新材料和治疗剂方面 .
属性
CAS 编号 |
303104-81-6 |
|---|---|
分子式 |
C23H28N4O2S |
分子量 |
424.6 g/mol |
IUPAC 名称 |
3-(4-octoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H28N4O2S/c1-2-3-4-5-6-7-14-29-19-12-10-18(11-13-19)21-16-22(26-25-21)23(28)27-24-17-20-9-8-15-30-20/h8-13,15-17H,2-7,14H2,1H3,(H,25,26)(H,27,28)/b24-17+ |
InChI 键 |
JIIROFVMDQCKJP-JJIBRWJFSA-N |
手性 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)




![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)

